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Compound of Interest

Compound Name: Psoralen-c 2 cep

Cat. No.: B15344156 Get Quote

Psoralen-c2 CEP Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information for using Psoralen-c2 Cyanoethyl Phosphoramidite

(CEP) in their experiments. Find answers to frequently asked questions, detailed experimental

protocols, and troubleshooting guidance to ensure the success of your research.

Frequently Asked Questions (FAQs)
Q1: What is Psoralen-c2 CEP and what is its primary application?

Psoralen-c2 CEP is a phosphoramidite reagent used in oligonucleotide synthesis to incorporate

a psoralen moiety at a specific position, most commonly the 5'-terminus. Its primary application

is to induce covalent cross-links between strands of DNA or RNA upon exposure to long-wave

ultraviolet (UVA) light. This makes it a valuable tool for studying DNA-protein interactions, DNA

repair mechanisms, and for applications in antisense therapy and diagnostics.

Q2: What is the mechanism of Psoralen-induced cross-linking?

Psoralens are tricyclic aromatic compounds that intercalate into the DNA double helix, primarily

at 5'-TA and 5'-AT sequences.[1] Upon irradiation with UVA light (typically 350-365 nm), the

psoralen molecule can form a covalent cyclobutane adduct with a thymine base on one strand

(a monoadduct).[1][2] With continued irradiation, a second photochemical reaction can occur

with a thymine on the opposite strand, resulting in an interstrand cross-link (a diadduct).[1][2]
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Q3: What are the recommended wavelengths for cross-linking and reversal?

The formation of psoralen-DNA adducts is induced by long-wave UVA light. The reversal of the

diadducts (cross-links) can be achieved by irradiation with short-wave UV light.

Process Wavelength (nm) Notes

Cross-linking 350 - 365

Induces the formation of

monoadducts and diadducts.

[2]

Reversal 254
Can photoreverse the

diadducts (cross-links).[2]

Q4: What is the expected cross-linking efficiency of Psoralen-c2 compared to other psoralen

derivatives?

The length of the linker arm between the psoralen moiety and the oligonucleotide can impact

cross-linking efficiency. Research has shown that Psoralen-c2 may have a lower cross-linking

efficiency compared to derivatives with longer linkers, such as Psoralen-c6.

Psoralen Derivative Linker
Reported Cross-

linking Efficiency

Experimental

Context

Psoralen-c2 C2 < 40%

Photo-crosslinking of

an mRNA template for

mRNA-protein fusion.

[3]

Psoralen-c6 C6 > 80%

Photo-crosslinking of

an mRNA template for

mRNA-protein fusion.

[3]

Psoralen-c6 C6 ~49% (diadduct)

Photo-crosslinking of

a triplex-forming

oligonucleotide to

dsDNA.[4]
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It is important to note that efficiency can be highly dependent on the specific sequence context,

oligonucleotide concentration, and irradiation conditions.

Experimental Protocols
Detailed Methodology for Psoralen-Oligonucleotide Cross-linking

This protocol is a general guideline synthesized from published research. Optimization of

specific parameters, such as oligonucleotide and psoralen concentration, and UVA dose, is

highly recommended for each experimental setup.

1. Oligonucleotide Synthesis with Psoralen-c2 CEP

Synthesis: Incorporate Psoralen-c2 CEP at the desired position (typically the 5'-terminus) of

your oligonucleotide using standard automated DNA/RNA synthesis protocols. A longer

coupling time of 10 minutes is recommended for the Psoralen-c2 phosphoramidite.

Deprotection: Use mild deprotection conditions to avoid degradation of the psoralen moiety.

Recommended conditions are 0.4M Methanolic NaOH for 17 hours at room temperature or

ammonium hydroxide for 24 hours at room temperature. Note that NaOH is not compatible

with dmf protecting groups.

Purification: Purify the psoralen-modified oligonucleotide using standard methods such as

HPLC or PAGE.

2. Hybridization of Psoralen-modified Oligonucleotide

Annealing: Anneal the psoralen-modified oligonucleotide to its complementary target DNA or

RNA strand in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

Concentration: The concentration of oligonucleotides can influence cross-linking efficiency. It

has been shown that higher concentrations of triplex-forming oligonucleotides can increase

the efficiency of interstrand cross-link formation.[5]

3. UVA Irradiation for Cross-linking

Light Source: Use a UVA light source with a peak emission around 365 nm.
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Irradiation Conditions: Place the sample in a suitable container (e.g., a microcentrifuge tube

or a well of a microplate) and irradiate on ice to minimize heat-induced damage. The optimal

irradiation time and intensity will need to be determined empirically. A starting point could be

irradiation for 15-60 minutes.

Monitoring: The formation of cross-links can be monitored by denaturing polyacrylamide gel

electrophoresis (dPAGE). Cross-linked species will migrate slower than the individual

strands.

4. Analysis of Cross-linking

dPAGE: After irradiation, add an equal volume of a denaturing loading buffer (e.g., 90%

formamide, 10 mM EDTA) to the samples. Heat the samples at 95°C for 5 minutes and then

rapidly cool on ice.

Visualization: Separate the samples on a denaturing polyacrylamide gel. Visualize the bands

using a suitable method, such as staining with SYBR Gold or autoradiography if one of the

oligonucleotides is radiolabeled.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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